molecular formula C7H7Br2NO B14441958 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile CAS No. 75961-80-7

3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile

Cat. No.: B14441958
CAS No.: 75961-80-7
M. Wt: 280.94 g/mol
InChI Key: RXRSJVAPVXUWST-UHFFFAOYSA-N
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Description

3,4-Dibromo-7-oxabicyclo[410]heptane-1-carbonitrile is a chemical compound with the molecular formula C7H7Br2NO It is a member of the oxabicycloheptane family, characterized by a bicyclic structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile typically involves the bromination of 7-oxabicyclo[4.1.0]heptane derivatives. One common method is the reaction of 7-oxabicyclo[4.1.0]heptane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, the bromine atoms can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct reactivity and potential biological activity. Its bicyclic structure also provides rigidity, making it a valuable scaffold for designing new molecules with specific properties .

Properties

CAS No.

75961-80-7

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

3,4-dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile

InChI

InChI=1S/C7H7Br2NO/c8-4-1-6-7(3-10,11-6)2-5(4)9/h4-6H,1-2H2

InChI Key

RXRSJVAPVXUWST-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC2(C1O2)C#N)Br)Br

Origin of Product

United States

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